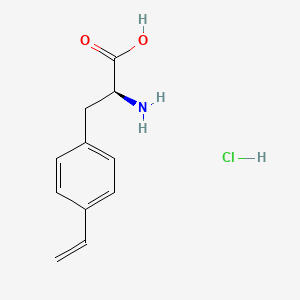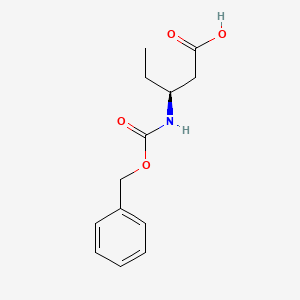
3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one (DFBI) is a small molecule that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound that is composed of a five-membered ring containing a nitrogen and a bromine atom. It has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Antioxidant Capacity and Chemical Interactions
The compound "3-((2,4-Difluorophenyl)imino)-5-bromoindolin-2-one" is involved in various chemical interactions and pathways that are significant in scientific research. For instance, studies on antioxidant capacity assays like the ABTS/PP decolorization assay reveal the complexity of reactions involving compounds with imine-like structures. Such compounds can form coupling adducts with radicals, highlighting their potential involvement in oxidation and reduction processes (Ilyasov et al., 2020). This application is pivotal in understanding the antioxidant properties of various compounds and their mechanisms of action.
Role in Chemical Synthesis and Modifications
The synthesis and functional modification of compounds similar to "this compound" have been explored in the context of developing pharmaceuticals and materials with enhanced properties. The study on 1,3-thiazolidin-4-ones illustrates the historical and ongoing efforts to synthesize compounds with significant biological potential, including analogs with imine-like structures (Jonas da Silva Santos et al., 2018). These efforts underscore the importance of such compounds in medicinal chemistry and drug design.
Analytical and Environmental Applications
Compounds like "this compound" also find applications in analytical chemistry and environmental studies. For example, the review on the behavior of certain organochlorine compounds in the aquatic environment discusses the impact and degradation pathways of chlorinated compounds, which can be related to the structural aspects and reactivity of the compound (Krijgsheld & Gen, 1986). Understanding the environmental behavior of such compounds is crucial for assessing their ecological impact and for developing strategies for their remediation.
properties
IUPAC Name |
5-bromo-3-(2,4-difluorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF2N2O/c15-7-1-3-11-9(5-7)13(14(20)19-11)18-12-4-2-8(16)6-10(12)17/h1-6H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMVUNIQNQHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[2-[methyl-[(2-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2535341.png)







![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)



![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)